molecular formula C7H5Br2NO2 B15332021 Methyl 4,5-dibromonicotinate

Methyl 4,5-dibromonicotinate

Katalognummer: B15332021
Molekulargewicht: 294.93 g/mol
InChI-Schlüssel: GCBHUOAHSYQVSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5-dibromonicotinate: is a chemical compound with the molecular formula C7H5Br2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromonicotinate can be synthesized through a multi-step process involving the bromination of nicotinic acid followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4,5-dibromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Amino or thio derivatives of this compound.

    Reduction: 4,5-dihydro derivatives.

    Oxidation: Nitro or hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4,5-dibromonicotinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4,5-dibromonicotinate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can interact with various enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4,5-dibromonicotinate is unique due to the specific positioning of bromine atoms, which can influence its reactivity and biological activity. The 4,5-dibromo substitution pattern can lead to different chemical and biological properties compared to other brominated nicotinic acid derivatives.

Eigenschaften

Molekularformel

C7H5Br2NO2

Molekulargewicht

294.93 g/mol

IUPAC-Name

methyl 4,5-dibromopyridine-3-carboxylate

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3

InChI-Schlüssel

GCBHUOAHSYQVSB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=CC(=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.